REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]=[C:3]([Cl:9])[CH:2]=1.O1CCOCC1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C(N(CC)CC)C>C(OCC)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:9][C:3]1[CH:2]=[CH:1][C:6]([CH2:7][O:8][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][O:16]2)=[CH:5][N:4]=1 |f:5.6|
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=NC=C1CO)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
129.8 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 0.75 hours and subsequently at 65° C. for 2.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
WASH
|
Details
|
Repeated washing with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulphate and evaporation
|
Reaction Time |
2.75 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)COC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |